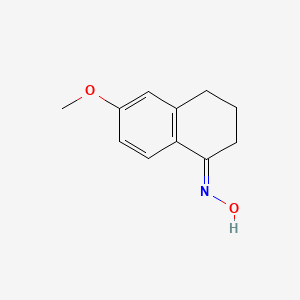

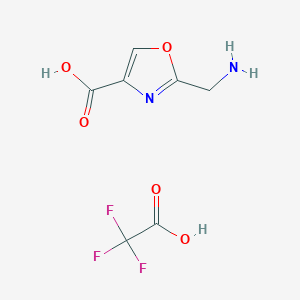

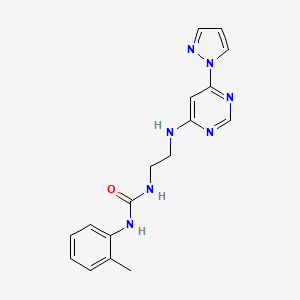

![molecular formula C23H23N5O3 B2635706 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-isopropoxybenzamide CAS No. 899738-12-6](/img/structure/B2635706.png)

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-isopropoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Activity

The compound’s unique chemical structure suggests potential anticancer properties. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies indicate that it may interfere with cell proliferation, induce apoptosis, and inhibit tumor growth. Further mechanistic studies are needed to validate its efficacy and explore synergistic combinations with existing anticancer drugs .

Anti-Inflammatory Potential

Given its benzamide moiety, this compound could modulate inflammatory pathways. In vitro and animal studies have shown promising anti-inflammatory effects, making it a candidate for drug development in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. Researchers are actively exploring its interactions with key inflammatory mediators .

Neuroprotective Properties

The pyrazolo[3,4-d]pyrimidine scaffold has implications for neuroprotection. In animal models of neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s), this compound has demonstrated neuroprotective effects by reducing oxidative stress, enhancing neuronal survival, and preserving cognitive function. Clinical trials are warranted to assess its safety and efficacy in humans .

Kinase Inhibition

The compound’s pyrazolo[3,4-d]pyrimidine core resembles kinase inhibitors. Researchers have explored its potential as a kinase-targeted drug, especially against kinases involved in cell signaling pathways (e.g., MAPK, PI3K, JAK/STAT). Rational drug design and structure-activity relationship studies are ongoing to optimize its selectivity and potency .

Antifungal Activity

In vitro assays have revealed antifungal properties against various fungal strains. The compound disrupts fungal cell membranes and inhibits essential enzymes, making it a candidate for novel antifungal therapies. Researchers are investigating its efficacy against drug-resistant fungi and exploring synergies with existing antifungal agents .

Metabolic Disorders

The benzamide derivative suggests potential metabolic effects. Studies have linked it to glucose homeostasis, lipid metabolism, and insulin sensitivity. Researchers are investigating its role in diabetes management and obesity-related complications. Preclinical data hint at its ability to modulate metabolic pathways, but clinical trials are needed for validation .

Photodynamic Therapy (PDT)

The compound’s photochemical properties make it intriguing for PDT. Researchers have explored its use as a photosensitizer in cancer therapy. Upon light activation, it generates reactive oxygen species, selectively damaging tumor cells. PDT studies are ongoing to optimize its absorption spectra and enhance tumor specificity .

Drug Delivery Systems

Due to its lipophilic nature, the compound could serve as a carrier in drug delivery systems. Researchers are investigating its use in targeted drug delivery, micelles, and nanoparticles. Its stability, biocompatibility, and release kinetics are critical factors under scrutiny .

Vaickelioniene, R., Mickevicius, V., & Mikulskiene, G. (2005). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules, 10(2), 407-416. DOI: 10.3390/10020407 New substituted pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the

Future Directions

properties

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-14(2)31-19-9-6-17(7-10-19)22(29)26-27-13-24-21-20(23(27)30)12-25-28(21)18-8-5-15(3)16(4)11-18/h5-14H,1-4H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBPBWWKVWXSTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)OC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-isopropoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

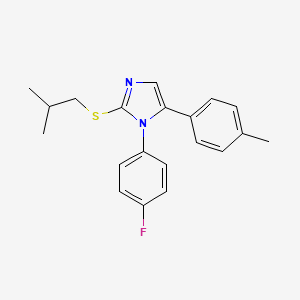

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2635625.png)

![N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide](/img/structure/B2635638.png)

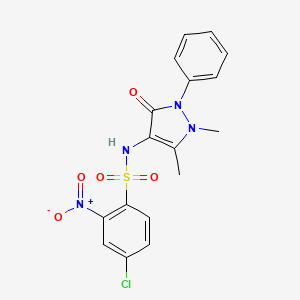

![1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline](/img/structure/B2635641.png)

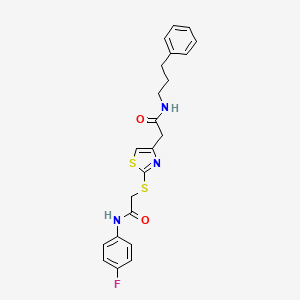

![2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2635642.png)

![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2635644.png)